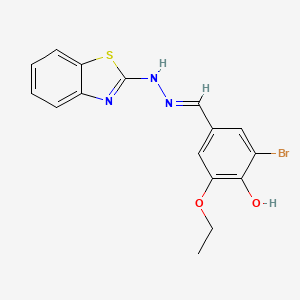
3-bromo-5-ethoxy-4-hydroxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-5-ethoxy-4-hydroxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone, also known as BEHB, is a synthetic compound that has gained attention in the scientific community due to its potential use as an anticancer agent. BEHB belongs to the class of hydrazones, which are compounds that contain a hydrazone functional group (-NHN=).
作用機序
The exact mechanism of action of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the activation of the PI3K/Akt/mTOR signaling pathway, which is known to be involved in cancer cell growth and survival. This compound has also been found to inhibit the expression of various proteins that are involved in angiogenesis, such as vascular endothelial growth factor (VEGF).
Biochemical and Physiological Effects
This compound has been found to have minimal toxicity in normal cells, but has potent cytotoxic effects on cancer cells. In addition, this compound has been shown to inhibit tumor growth in animal models of cancer. This compound has also been found to have anti-inflammatory effects, which may contribute to its anticancer properties.
実験室実験の利点と制限
One advantage of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone is its selectivity for cancer cells, which allows for targeted therapy with minimal side effects. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo. In addition, more studies are needed to determine the optimal dosage and administration route of this compound for use in humans.
将来の方向性
There are several future directions for research on 3-bromo-5-ethoxy-4-hydroxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone. One area of interest is the development of more effective formulations of this compound that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound, which can help to identify patients who are most likely to benefit from this therapy. Finally, more studies are needed to determine the safety and efficacy of this compound in humans, which can pave the way for its use as a novel anticancer agent.
合成法
3-bromo-5-ethoxy-4-hydroxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone can be synthesized through a multi-step reaction process. The first step involves the reaction of 3-bromo-4-hydroxybenzaldehyde with ethyl bromoacetate to form 3-bromo-5-ethoxy-4-hydroxybenzaldehyde. This intermediate compound is then reacted with 2-aminothiophenol to yield this compound (this compound).
科学的研究の応用
3-bromo-5-ethoxy-4-hydroxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone has been studied extensively for its potential use as an anticancer agent. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis (cell death) in cancer cells, while having minimal effect on normal cells. In addition, this compound has been found to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth.
特性
IUPAC Name |
4-[(E)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-2-bromo-6-ethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O2S/c1-2-22-13-8-10(7-11(17)15(13)21)9-18-20-16-19-12-5-3-4-6-14(12)23-16/h3-9,21H,2H2,1H3,(H,19,20)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUQMERLTOMYPO-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NNC2=NC3=CC=CC=C3S2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NC2=NC3=CC=CC=C3S2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(2-bromo-5-hydroxybenzylidene)-2-[(3-chloro-4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6132278.png)
![[7-(4-chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](1-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B6132283.png)
![(1S*,4S*)-2-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6132284.png)
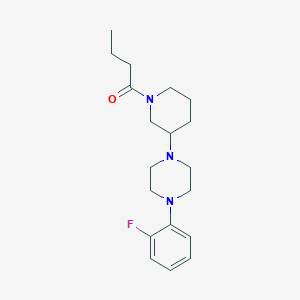
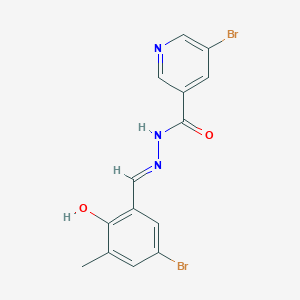
![3,5-bis{[3-(acetyloxy)benzoyl]amino}benzoic acid](/img/structure/B6132299.png)
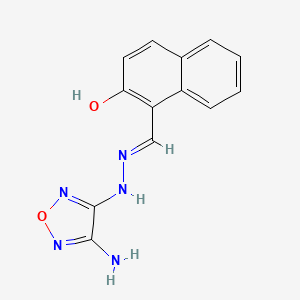

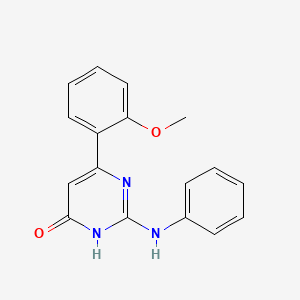
![N-(2-furylmethyl)-4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide](/img/structure/B6132323.png)
![3-{[2-(4-tert-butylbenzoyl)hydrazino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6132332.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B6132337.png)
![3-({4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-1H-indole](/img/structure/B6132347.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(4-chlorophenyl)benzamide](/img/structure/B6132354.png)
